2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one
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Overview
Description
The compound contains several functional groups including a piperazine ring, a pyran ring with a ketone group, and a methoxy group. Piperazine rings are common in many pharmaceuticals due to their ability to improve the pharmacokinetic properties of a drug . The pyran ring is a six-membered heterocyclic ring, found in many natural products. The presence of a ketone group could make the compound reactive towards nucleophiles.
Scientific Research Applications
Anticonvulsant Activity
A study by Aytemir, Septioğlu, and Çalış (2010) involved synthesizing derivatives of 4H-pyran-4-one, which are structurally related to 2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one. These compounds showed potential as anticonvulsants, exhibiting significant activity in maximal electroshock (MES) and subcutaneous Metrazol (scMet) induced seizure tests without neurotoxicity Aytemir, Septioğlu, & Çalış, 2010.
Crystal Structure and Hydrogen Bonding
Ullah and Altaf (2014) investigated compounds structurally similar to 2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one. Their research focused on the crystalline structure and X-ray diffraction, revealing significant hydrogen bonding, which could have implications for the compound's stability and interactions Ullah & Altaf, 2014.
Serotonergic Neurotransmission
Plenevaux et al. (2000) summarized research on a compound structurally related to 2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one, which served as a 5-HT1A antagonist. This research is crucial for understanding serotonergic neurotransmission, with applications in positron emission tomography (PET) imaging for neurological studies Plenevaux et al., 2000.
Antimicrobial Activity
Another study by Aytemir, Çalış, and Özalp (2004) synthesized 4H-pyran-4-one derivatives for evaluating their anticonvulsant and antimicrobial activities. Their findings highlighted the potential of these compounds, including those similar to 2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one, in combating various bacterial and fungal infections Aytemir, Çalış, & Özalp, 2004.
G Protein-Coupled Receptors
Möller et al. (2017) researched 1,4-Disubstituted aromatic piperazines, closely related to the chemical , for their interactions with aminergic G protein-coupled receptors. This study is pivotal for understanding how such compounds can modulate receptor activity, which has therapeutic implications Möller et al., 2017.
Alzheimer's Disease
Kepe et al. (2006) utilized a molecular imaging probe similar in structure to 2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one for studying 5-HT(1A) receptors in Alzheimer's disease patients. This work highlights the compound's relevance in neurological research, particularly in understanding and diagnosing Alzheimer's disease Kepe et al., 2006.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit equilibrative nucleoside transporters (ents), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
Similar compounds have been shown to inhibit ents, with more selectivity towards ent2 than ent1 . This suggests that the compound may interact with these transporters, inhibiting their function and causing changes in nucleotide synthesis and adenosine regulation.
Biochemical Pathways
Given its potential role as an ent inhibitor, it may affect pathways related to nucleotide synthesis and adenosine regulation .
Result of Action
Similar compounds have been shown to inhibit ents, which could result in changes in nucleotide synthesis and adenosine regulation .
Future Directions
properties
IUPAC Name |
2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O3/c1-18-2-4-19(5-3-18)16-30-24-17-29-22(14-23(24)28)15-26-10-12-27(13-11-26)21-8-6-20(25)7-9-21/h2-9,14,17H,10-13,15-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMQVCLRNNECBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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